molecular formula C13H16F3NO2 B2599935 Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate CAS No. 2248392-67-6

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate

Cat. No.: B2599935
CAS No.: 2248392-67-6
M. Wt: 275.271
InChI Key: BMZXVPVWYNRYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbenzoic acid and trifluoromethylating agents.

    Esterification: The carboxylic acid group of 2-amino-3-methylbenzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 2-amino-3-methylbenzoate.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Halogenated or nitrated products.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Biology and Medicine:

    Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound can serve as a building block for the synthesis of potential drug candidates.

    Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic applications.

Industry:

    Agrochemicals: The compound can be incorporated into the design of herbicides and pesticides, improving their efficacy and environmental stability.

    Electronics: It is used in the development of materials for electronic devices, including semiconductors and insulating materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is largely dependent on its specific application. In drug development, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, through hydrophobic interactions and electronic effects. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    Tert-butyl 2-amino-3-methylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    Tert-butyl 2-amino-4-(trifluoromethyl)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness: The presence of the trifluoromethyl group in tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-7-9(13(14,15)16)6-5-8(10(7)17)11(18)19-12(2,3)4/h5-6H,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZXVPVWYNRYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.